2,6-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2,6-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-16-9-6-10-17(26-2)19(16)20(24)21-14-7-5-8-15(13-14)22-12-4-3-11-18(22)23/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGRGMLBYGIZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(2-oxopiperidin-1-yl)aniline under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the piperidinyl moiety can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,6-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The methoxy and piperidinyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
2,6-Dimethoxy-N-(3-(4-Substituted Phenyl)Isoxazol-5-yl)benzamide
Key Differences :
- Substituent : The isoxazole ring replaces the 2-oxopiperidinyl group in the main compound.
- Activity: QSAR studies reveal that electron-withdrawing substituents (e.g., -NO₂, -CF₃) on the phenyl ring enhance chitin synthesis inhibition, a critical target in pesticide development.
Table 1: Structural and Functional Comparison
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
Key Differences :
- Functional Groups: The hydroxyl and tertiary alcohol groups in this compound create an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. In contrast, the 2-oxopiperidinyl group in the main compound may serve as a hydrogen-bond donor/acceptor but lacks direct metal-coordination capacity .
Pharmacological Benzamides (Indapamide, Repaglinide)
Key Differences :
- Therapeutic Targets :
- Indapamide : Sulfonamide group enables diuretic and antihypertensive effects via Na⁺/Cl⁻ transporter inhibition.
- Repaglinide : Carboxylic acid and piperidine groups facilitate insulin secretion by pancreatic β-cell K⁺ channel modulation.
- Structural Insight : The absence of ionizable groups (e.g., sulfonamide in indapamide) in the main compound suggests divergent pharmacological pathways .
6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-(Dimethylaminomethyl)phenyl]-2-Methoxypyridin-3-Amine
Key Differences :
- Complexity : This compound incorporates a dihydrobenzodioxin ring and pyridin-amine, resulting in higher molecular weight (391.5 g/mol) and lipophilicity compared to the main compound (353.4 g/mol). Such features may enhance blood-brain barrier penetration but reduce aqueous solubility .
Physicochemical and Bioactivity Trends
- Molecular Weight : Lower molecular weight (e.g., mepronil: 269.3 g/mol) correlates with agrochemical utility, while higher weights (e.g., >350 g/mol) are common in CNS-targeting drugs.
- Substituent Effects: Electron-deficient groups (e.g., -NO₂) enhance pesticidal activity, whereas hydrogen-bond donors (e.g., 2-oxopiperidinyl) may favor protein-ligand interactions in therapeutics .
Biological Activity
2,6-Dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C_{16}H_{20}N_{2}O_{3}
The biological activity of this compound primarily stems from its interaction with various biological targets, including:
- Enzymatic inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor modulation : The compound is believed to modulate neurotransmitter receptors, which can influence neurological functions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of specific bacteria | |
| Anti-inflammatory | Reduces inflammatory markers in vitro | |
| Neuroprotective | Protects neuronal cells from apoptosis |
Case Study 1: Antimicrobial Activity
A study demonstrated that the compound showed significant antimicrobial activity against Mycobacterium tuberculosis. The mechanism involves inhibiting cell wall synthesis, which is crucial for bacterial survival. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics used in clinical settings.
Case Study 2: Anti-inflammatory Properties
In vitro studies have shown that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with a half-life suitable for therapeutic use. Further research is needed to fully understand its metabolic pathways and potential drug interactions.
Toxicology
Preliminary toxicological assessments suggest that the compound exhibits low toxicity in animal models, making it a promising candidate for further development. Long-term studies are necessary to evaluate chronic exposure effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
